molecular formula C18H15Cl2N3O2 B11932082 2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid

2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid

Cat. No.: B11932082
M. Wt: 376.2 g/mol
InChI Key: MCENODSHXUWMEL-UHFFFAOYSA-N
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Description

MUN36378 is a chemical compound known for its role as an inhibitor of the fat mass and obesity-associated protein. It has been primarily studied for its potential therapeutic applications in the treatment of leukemia .

Preparation Methods

The synthesis of MUN36378 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for MUN36378 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities.

Chemical Reactions Analysis

MUN36378 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: MUN36378 can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MUN36378 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of the fat mass and obesity-associated protein.

    Biology: Researchers use MUN36378 to investigate the biological pathways involved in leukemia and other diseases.

    Medicine: The compound is being studied for its potential therapeutic effects in treating leukemia.

    Industry: MUN36378 is used in the development of new drugs and therapeutic agents.

Mechanism of Action

MUN36378 exerts its effects by inhibiting the fat mass and obesity-associated protein. This inhibition affects various molecular targets and pathways involved in the regulation of gene expression and cellular metabolism. The compound’s mechanism of action involves binding to the active site of the fat mass and obesity-associated protein, thereby preventing it from interacting with its natural substrates .

Comparison with Similar Compounds

MUN36378 is unique in its specific inhibition of the fat mass and obesity-associated protein. Similar compounds include other inhibitors of the fat mass and obesity-associated protein, such as:

  • R-2-hydroxyglutarate
  • N-oxalylglycine
  • Benzylsuccinate

These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory effects .

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid

InChI

InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25)

InChI Key

MCENODSHXUWMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl

Origin of Product

United States

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